molecular formula C23H18BrN3OS2 B2821433 4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392302-93-1

4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2821433
CAS No.: 392302-93-1
M. Wt: 496.44
InChI Key: JRPYFHRMSQKEJD-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H18BrN3OS2 and its molecular weight is 496.44. The purity is usually 95%.
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Scientific Research Applications

Photosensitizer Development for Photodynamic Therapy

One study discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which exhibit excellent properties for photodynamic therapy (PDT). These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable candidates as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Agents

Another research endeavor led to the synthesis of new benzamides and their alkoxy derivatives, targeting potential antifungal activity. These compounds were created by reacting 5-(bromoacetyl) salicylamide with various thioureas and alkyl bromides, showcasing a structured approach to developing antifungal agents (Narayana et al., 2004).

Anticancer Activity

Research into thiadiazole derivatives has also extended into the realm of anticancer drug development. A study on the synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups revealed several compounds with promising in vitro anticancer activity against a variety of human cancer cell lines. These findings suggest the potential of these compounds as novel anticancer agents, highlighting the diverse therapeutic applications of thiadiazole derivatives (Tiwari et al., 2017).

Synthesis Efficiency Enhancement

Microwave-assisted synthesis techniques have been explored to improve the efficiency of producing thiadiazole-containing compounds. Such methods offer a cleaner, more efficient, and faster alternative to traditional synthesis approaches, demonstrating the continuous evolution of chemical synthesis technologies (Saeed, 2009).

Properties

IUPAC Name

4-benzyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3OS2/c24-20-12-8-18(9-13-20)15-29-23-27-26-22(30-23)25-21(28)19-10-6-17(7-11-19)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPYFHRMSQKEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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